molecular formula C6H7N3O2 B604444 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan CAS No. 57153-55-6

4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan

Cat. No. B604444
CAS RN: 57153-55-6
M. Wt: 153.14g/mol
InChI Key: MPQCYPOGJHSLHA-QPJJXVBHSA-N
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Description

“4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan” is a chemical compound with the molecular formula C6H7N3O2 . It has a molecular weight of 153.14 g/mol . The compound is also known by other names such as “6,7-Dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime” and "4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one oxime" .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI representation of the molecule is InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4+ . The compound has a topological polar surface area of 71.5 Ų .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 153.14 g/mol . It has a computed XLogP3-AA value of 0.5 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has no rotatable bonds . The exact mass of the compound is 153.053826475 g/mol .

properties

IUPAC Name

(NE)-N-(6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQCYPOGJHSLHA-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NON=C2/C(=N/O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418715
Record name NSC663946
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan

CAS RN

57153-55-6
Record name NSC663946
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is a notable characteristic of the synthesis of 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan as described in the literature?

A1: Contrary to previous literature, reacting the sodium salt of 2-Hydroxyimino-cyclohexanone with hydroxylamine hydrochloride and calcium carbonate yields 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan. [] This contradicts earlier reports and highlights a more convenient synthesis route.

Q2: Can 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan be used as a building block for other heterocyclic compounds?

A2: Yes, research indicates that 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan, also known as 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime, can be utilized in the synthesis of more complex structures. For example, it reacts with acetylene to form 1,2,5-Oxadiazolo[3,4-g]indoles via an annulation reaction. []

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